1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routesIndustrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of microwave irradiation and specific solvents to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-1-propanone: This compound shares the dichlorophenyl group but differs in the functional groups attached to the phenyl ring.
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: This compound also contains a dichlorophenyl group but is part of a different chemical class, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C10H7Cl2N3O |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7(12)9(3-6)15-4-8(10(13)16)14-5-15/h1-5H,(H2,13,16) |
InChI Key |
IMBMVQZBYVUIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.